![molecular formula C20H22N2O4 B2891462 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone CAS No. 317833-28-6](/img/structure/B2891462.png)
1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone is a synthetic molecule that blends structural elements from several chemical families, including chromeno, isoxazole, and morpholino groups. This unique fusion of chemical functionalities offers potential in various scientific and industrial fields, leveraging its distinct structural properties.
Synthetic Routes and Reaction Conditions
To synthesize this compound, one typically starts with the formation of the chromeno and isoxazole rings. This is followed by the attachment of the morpholino group. The synthetic pathway may involve multi-step reactions including:
Cyclization reactions to form the benzo[5,6]chromeno and isoxazol rings.
Formation of the 1-ethanone side chain.
Subsequent coupling of the morpholino group under specific conditions, typically requiring an acidic or basic catalyst.
Industrial Production Methods
Industrially, this compound can be synthesized using large-scale batch reactors. The reaction conditions need to be meticulously controlled to ensure high yields and purity. This involves optimizing temperature, pressure, and pH, alongside the careful addition of catalysts to drive the reaction towards completion.
Types of Reactions It Undergoes
This compound can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives with altered functionalities.
Reduction: Reductive reactions, employing agents such as lithium aluminum hydride, can modify the ketone group to alcohols.
Substitution: The presence of aromatic and heterocyclic structures allows for electrophilic and nucleophilic substitution reactions, which can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for substitutions: Lewis acids like aluminum chloride or Friedel-Crafts catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced analogs and substituted derivatives, which can be utilized for further chemical modifications or applications.
Chemistry
In chemistry, this compound serves as a model compound for studying the reactivity and properties of fused heterocyclic systems. It's utilized in creating complex molecular architectures for material science.
Biology
The compound’s unique structure is explored for biological activity screening. It has potential roles in enzyme inhibition and as a ligand in biochemical assays due to its morpholino group, which is known to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. Its structural features lend themselves to drug design, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stable aromatic and heterocyclic framework, providing enhanced durability and performance.
Mechanism of Action
The mechanism by which 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone exerts its effects is rooted in its ability to interact with biological targets through its functional groups. The morpholino group, for instance, can mimic biological structures, facilitating binding to enzymes or receptors. The chromeno and isoxazole rings can engage in pi-pi stacking interactions and hydrogen bonding, further stabilizing these interactions and modulating the activity of the compound.
Similar Compounds and Their Uniqueness
Compounds such as 1-benzyl-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone or 1-[4-methyl-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone share structural similarities
Properties
IUPAC Name |
1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-18(11-21-7-9-24-10-8-21)22-20-15(13-26-22)12-25-17-6-5-14-3-1-2-4-16(14)19(17)20/h1-6,15,20H,7-13H2/t15-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDTPBULZKVKM-MGPUTAFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C3C(COC4=C3C5=CC=CC=C5C=C4)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N2[C@@H]3[C@@H](COC4=C3C5=CC=CC=C5C=C4)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
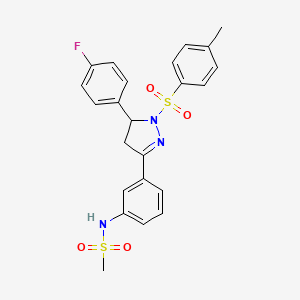
![N-(5-chloro-2-methoxyphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2891381.png)
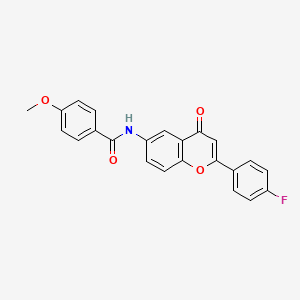
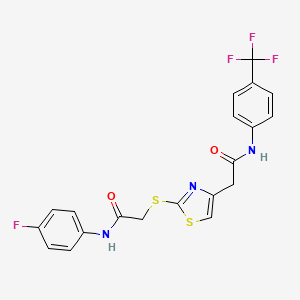
![(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2891384.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B2891385.png)
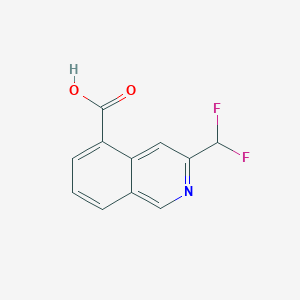
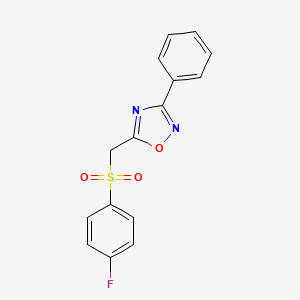
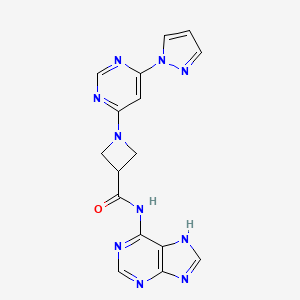
![5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol](/img/structure/B2891394.png)
![2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2891396.png)
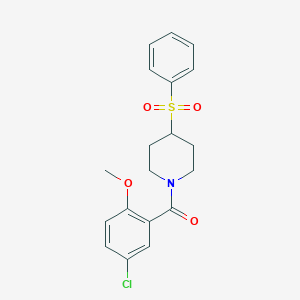
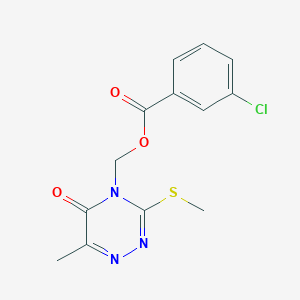
![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)
